molecular formula C14H21ClN2O4S B6966544 4-[1-[(5-Chlorofuran-2-yl)methyl]piperidin-3-yl]sulfonylmorpholine

4-[1-[(5-Chlorofuran-2-yl)methyl]piperidin-3-yl]sulfonylmorpholine

Cat. No.: B6966544
M. Wt: 348.8 g/mol
InChI Key: SZOKGKLTAZSUFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-[(5-Chlorofuran-2-yl)methyl]piperidin-3-yl]sulfonylmorpholine is a complex organic compound that features a combination of a furan ring, a piperidine ring, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-[(5-Chlorofuran-2-yl)methyl]piperidin-3-yl]sulfonylmorpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:

    Preparation of 5-Chlorofuran-2-carbaldehyde: This can be synthesized from furfural through chlorination.

    Formation of 1-[(5-Chlorofuran-2-yl)methyl]piperidine: This involves the reaction of 5-chlorofuran-2-carbaldehyde with piperidine under reductive amination conditions.

    Sulfonylation: The final step involves the reaction of 1-[(5-Chlorofuran-2-yl)methyl]piperidine with morpholine and a sulfonyl chloride reagent to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[1-[(5-Chlorofuran-2-yl)methyl]piperidin-3-yl]sulfonylmorpholine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Various substituted piperidines.

    Substitution: Sulfonamide or sulfonate derivatives.

Scientific Research Applications

4-[1-[(5-Chlorofuran-2-yl)methyl]piperidin-3-yl]sulfonylmorpholine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-[1-[(5-Chlorofuran-2-yl)methyl]piperidin-3-yl]sulfonylmorpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-[1-[(5-Chlorofuran-2-yl)methyl]piperidin-3-yl]sulfonylpyrrolidine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

    4-[1-[(5-Chlorofuran-2-yl)methyl]piperidin-3-yl]sulfonylpiperazine: Similar structure but with a piperazine ring instead of a morpholine ring.

Uniqueness

4-[1-[(5-Chlorofuran-2-yl)methyl]piperidin-3-yl]sulfonylmorpholine is unique due to the combination of its three distinct ring systems, which confer specific chemical and biological properties that are not found in the similar compounds listed above. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-[1-[(5-chlorofuran-2-yl)methyl]piperidin-3-yl]sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2O4S/c15-14-4-3-12(21-14)10-16-5-1-2-13(11-16)22(18,19)17-6-8-20-9-7-17/h3-4,13H,1-2,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOKGKLTAZSUFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(O2)Cl)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.